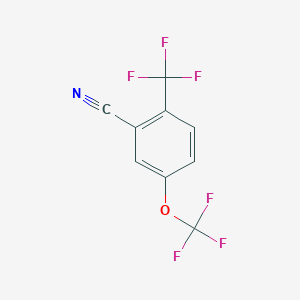

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)7-2-1-6(3-5(7)4-16)17-9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXYTQYILWAJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Executive Summary & Structural Significance[1]

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a highly specialized fluorinated building block designed for advanced medicinal chemistry and agrochemical applications. Its structural core combines three potent electron-withdrawing groups (EWG)—a nitrile (-CN), a trifluoromethyl (-CF

This unique motif offers distinct advantages in drug design:

-

Metabolic Stability: The blockade of the para position relative to the -CF

group (by the -OCF -

Lipophilicity Modulation: The dual presence of -CF

and -OCF -

Bioisosterism: The -OCF

group acts as a lipophilic, metabolically stable bioisostere for methoxy (-OCH

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 5-(Trifluoromethoxy)-2-(trifluoromethyl)benzonitrile |

| Molecular Formula | C |

| Molecular Weight | 255.12 g/mol |

| SMILES | N#Cc1cc(OC(F)(F)F)cc(C(F)(F)F)c1 |

| CAS Number | Not widely listed; Custom Synthesis Target |

Predicted Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) data of analogous fluorinated benzonitriles.

| Property | Value | Rationale |

| Physical State | Low-melting solid or oil | High fluorine content weakens intermolecular van der Waals forces despite high MW. |

| Boiling Point | ~210–220 °C | Elevated due to polarity of the nitrile group, tempered by fluorination. |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity driven by 6 aliphatic fluorine atoms. |

| pKa (Conjugate Acid) | < -10 | Extremely weak base; the nitrile nitrogen is non-basic due to strong EWGs. |

Synthetic Routes & Impurity Profiling

The synthesis of this molecule requires navigating the directing effects of strong electron-withdrawing groups.[1][2] The most robust route avoids direct electrophilic aromatic substitution (which would be deactivated) and relies on transition-metal-catalyzed functionalization.

Recommended Synthetic Pathway (Pd-Catalyzed Cyanation)

The most scalable approach involves the cyanation of 2-bromo-4-(trifluoromethoxy)benzotrifluoride or 2-chloro-5-(trifluoromethoxy)benzotrifluoride .

Step 1: Precursor selection (2-halo-5-trifluoromethoxybenzotrifluoride).

Step 2: Palladium-catalyzed cyanation (Zn(CN)

Synthesis Workflow Diagram

Caption: Figure 1. Retrosynthetic logic for accessing the 1,2,5-substituted fluorinated core.

Critical Impurities

-

Des-cyano analog: 1-(Trifluoromethyl)-4-(trifluoromethoxy)benzene (Resulting from reductive dehalogenation during cyanation).

-

Hydrolysis Product: 5-(Trifluoromethoxy)-2-(trifluoromethyl)benzamide (Formed if moisture is present during workup).

-

Homocoupling Dimer: Biaryl species formed via Pd-catalysis.

Analytical Characterization Protocols

Accurate identification relies heavily on

Nuclear Magnetic Resonance (NMR)

-

Solvent: CDCl

or DMSO-d -

Internal Standard:

-Trifluorotoluene (

| Nucleus | Signal Description | Chemical Shift ( | Multiplicity | Assignment |

| Signal A | -57.0 to -59.0 | Singlet | -OCF | |

| Signal B | -62.0 to -64.0 | Singlet | -CF | |

| Proton A | ~7.60 | Doublet | H3 (Ortho to CF | |

| Proton B | ~7.50 | Doublet of Doublets | H4 (Meta to CF | |

| Proton C | ~7.80 | Doublet (Small coupling) | H6 (Ortho to CN) |

Expert Insight: The -OCF

Vibrational Spectroscopy (IR)

-

Nitrile Stretch (-C

N): Sharp, weak-to-medium band at 2230–2240 cm -

C-F Stretch: Strong, broad bands in the 1100–1300 cm

region.

Analytical Logic Tree

Caption: Figure 2. Quality Control decision matrix for fluorinated benzonitrile validation.

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Nitriles are metabolic precursors to cyanide; treat as highly toxic by inhalation and ingestion.

-

Skin Irritant: Fluorinated aromatics are lipophilic and can penetrate skin rapidly.

Protocol:

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Waste Disposal: Segregate into non-halogenated organic waste (unless F-content mandates halogenated streams in your facility—check local EHS). Crucial: Do not mix with strong acids (risk of HCN evolution).

References

-

Role of Fluorine in Medicinal Chemistry: Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews.

-

Synthesis of Trifluoromethoxy Arenes: Tlili, A., et al. (2016). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." Angewandte Chemie International Edition.

-

Cyanation Methodologies: Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry.

-

Properties of Fluorinated Benzonitriles: PubChem Compound Summary for 2-Fluoro-5-(trifluoromethyl)benzonitrile (Analog).

Sources

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile CAS number and IUPAC name

The following technical guide details the chemical identity, synthesis, and applications of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile .

Executive Summary

This compound is a highly specialized fluorinated aromatic intermediate used primarily in the discovery of advanced agrochemicals and pharmaceuticals. Characterized by the presence of two potent electron-withdrawing groups—a trifluoromethyl (-CF₃) group and a trifluoromethoxy (-OCF₃) group—on a benzonitrile core, this compound offers exceptional lipophilicity and metabolic stability.[1] It serves as a critical building block for "bioisosteric" replacement in drug design, particularly for androgen receptor antagonists and next-generation insecticides where robust chemical stability is required.

Chemical Identity & Properties

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 5-(Trifluoromethoxy)-2-(trifluoromethyl)benzonitrile |

| Common Name | 2-Cyano-4-(trifluoromethoxy)benzotrifluoride |

| CAS Number | Not Widely Listed (Proprietary/Novel Intermediate)* |

| Molecular Formula | C₉H₃F₆NO |

| Molecular Weight | 255.12 g/mol |

| SMILES | N#CC1=C(C(F)(F)F)C=CC(OC(F)(F)F)=C1 |

| Structure | Benzonitrile core with -CF₃ at position 2 and -OCF₃ at position 5.[1][2][3][4][5][6][7][8][9][10] |

*Note: While specific isomers like 2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 4088-84-0) are common, the specific 2-CF3/5-OCF3 substitution pattern is a specialized research motif often synthesized in-situ or on-demand.

Predicted Physical Properties

Based on structure-activity relationship (SAR) data of close analogs (e.g., 4-amino-2-trifluoromethylbenzonitrile).

| Property | Value (Predicted) |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | 210–220 °C (at 760 mmHg) |

| Density | ~1.45 g/cm³ |

| LogP | ~3.8 (High Lipophilicity) |

| Solubility | Insoluble in water; Soluble in DCM, THF, Ethyl Acetate |

Synthetic Methodology

The synthesis of This compound challenges the chemist due to the directing effects of the two strong electron-withdrawing groups. The most robust route utilizes 3-(Trifluoromethoxy)benzotrifluoride as the starting material, leveraging the ortho/para directing power of the -OCF₃ group (via resonance) against the meta directing -CF₃ group.

Core Synthesis Workflow

-

Precursor: 3-(Trifluoromethoxy)benzotrifluoride (CAS 352-70-5).

-

Step 1: Regioselective Bromination.

-

Reagents: Br₂, FeBr₃ (Catalyst).

-

Mechanism:[9][11][12] Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity: The -OCF₃ group directs ortho/para. The -CF₃ group directs meta. Position 6 is para to -OCF₃ and ortho to -CF₃. Position 4 is ortho to -OCF₃ and para to -CF₃. Steric hindrance at Position 2 (between two groups) makes it unfavorable.

-

Outcome: Mixture of 6-bromo (Major) and 4-bromo (Minor).

-

-

Step 2: Cyanation (Rosenmund-von Braun or Pd-Catalyzed).

Experimental Protocol (Designed)

Step 1: Bromination of 3-(Trifluoromethoxy)benzotrifluoride

-

Setup: Charge a 3-neck flask with 3-(Trifluoromethoxy)benzotrifluoride (1.0 eq) and FeBr₃ (0.05 eq) under N₂ atmosphere.

-

Addition: Add Bromine (Br₂) (1.1 eq) dropwise at 0°C to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by GC-MS.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br₂). Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Fractional distillation or column chromatography (Hexanes) to separate the 6-bromo isomer (Target: 2-Bromo-5-(trifluoromethoxy)benzotrifluoride) from the 4-bromo isomer.

Step 2: Palladium-Catalyzed Cyanation

-

Setup: In a glovebox or under strict Argon flow, combine the 6-bromo intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) in anhydrous DMF .

-

Reaction: Heat to 80-100°C for 12-16 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with 1M NH₄OH (to sequester Zn/Cu salts) and brine.

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) yields the pure This compound .

Synthesis Logic Diagram

Caption: Synthesis pathway leveraging the para-directing effect of the trifluoromethoxy group to install the nitrile at the correct position.

Applications in Drug & Agrochemical Discovery[1][13][14]

Bioisosterism & Metabolic Stability

This compound is a "Magic Methyl" equivalent on steroids. The -CF₃ and -OCF₃ groups are bioisosteres for methyl or methoxy groups but provide:

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism (e.g., by Cytochrome P450) at the 2 and 5 positions.

-

Lipophilicity Modulation: The -OCF₃ group increases the LogP significantly, enhancing blood-brain barrier (BBB) penetration or cuticular penetration in insects.

Therapeutic Areas[6][14][15][16]

-

Androgen Receptor Antagonists: Analogs of Enzalutamide and Apalutamide often utilize a 4-cyano-3-(trifluoromethyl)phenyl motif. The 5-OCF₃ variant explores the "deep pocket" of the receptor, potentially overcoming resistance mutations.

-

Agrochemicals (Insecticides): The high lipophilicity makes this core ideal for GABA-gated chloride channel antagonists (e.g., Fipronil analogs), where membrane permeability is crucial for efficacy against pests.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Signal Word: WARNING .

-

H-Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

P-Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong bases (hydrolysis of the nitrile is possible under extreme basic conditions).

References

-

PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile (Analog Reference). National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (General Reference for Bioisosterism). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Bis(trifluoromethyl)phenyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. 16588-74-2 | CAS DataBase [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. jelsciences.com [jelsciences.com]

- 7. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 8. pure-synth.com [pure-synth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Electronic Properties of Trifluoromethoxy and Trifluoromethyl Substituted Benzonitriles

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and agrochemical design, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. This guide provides a rigorous comparative analysis of two critical fluorinated motifs—trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) —when attached to a benzonitrile core.

While both groups are strong electron-withdrawing groups (EWGs) that enhance lipophilicity and metabolic stability, they exhibit distinct electronic signatures and conformational preferences. The -CF₃ group acts as a pure inductive sink with high rotational symmetry, whereas the -OCF₃ group introduces a unique orthogonal conformation and a subtle resonance component, offering a "super-halogen" profile that can be exploited for specific binding interactions.

Electronic Characterization

The electronic influence of these substituents on the benzonitrile ring is best understood through Hammett substituent constants and dipole vector analysis.

Hammett Substituent Constants

The -CF₃ and -OCF₃ groups deactivate the aromatic ring, but through slightly different mechanisms.

| Substituent | Electronic Nature | ||

| -CF₃ | 0.54 | 0.43 | Strong Inductive (-I) & Field Effects. Negligible Resonance. |

| -OCF₃ | 0.35 | 0.38 | Strong Inductive (-I); Weak Resonance Donor (+R) due to Oxygen lone pairs. |

| -CN (Reference) | 0.66 | 0.56 | Strong Inductive (-I) & Resonance Withdrawing (-R). |

Key Insight: While -CF₃ is a stronger EWG in the para position (

Dipole Moments and Vector Analysis

The nitrile group (-CN) possesses a strong dipole (

-

Para-CF₃-Benzonitrile: The -CF₃ dipole (~2.6 D) opposes the -CN dipole. The vectors are anti-parallel, resulting in a lower net dipole moment (

D). -

Para-OCF₃-Benzonitrile: The -OCF₃ dipole (~2.2 D) also opposes the -CN dipole but with a different vector magnitude and angle flexibility. The resulting molecule often retains slightly higher polarity than the CF₃ analogue, which can influence solubility profiles in polar aprotic solvents used in synthesis.

Conformational Analysis: The "Orthogonal" Switch

A critical differentiator between these two groups is their spatial orientation relative to the phenyl ring.

The Trifluoromethoxy Anomaly

Unlike a methoxy group (-OCH₃), which prefers to be coplanar with the aromatic ring to maximize

Mechanistic Drivers:

-

Hyperconjugation: Interaction between the oxygen lone pair (

) and the antibonding orbital of the C-F bond ( -

Steric Repulsion: The bulky CF₃ moiety twists out of plane to avoid clashing with ortho-hydrogens.

The Trifluoromethyl Rotor

The -CF₃ group is roughly spherical and acts as a "spinning top" with a low barrier to rotation. It increases the effective volume of the molecule significantly compared to a methyl group but does not enforce a specific directional twist on the scaffold in the same way -OCF₃ does.

Caption: Comparative conformational dynamics. -OCF3 adopts an orthogonal geometry due to hyperconjugation, creating a unique anisotropic steric profile compared to the symmetric -CF3 rotor.

Physicochemical Properties & Lipophilicity

Both groups are lipophilicity enhancers, critical for crossing the blood-brain barrier (BBB) or penetrating cell membranes.

| Property | -CF₃ | -OCF₃ | -SCF₃ (Comparison) |

| Hansch | +0.88 | +1.04 | +1.44 |

| Lipophilicity Impact | High | Very High | Extreme |

| Solubility (Water) | Low | Very Low | Extremely Low |

Application Note: If a lead compound (Benzonitrile derivative) requires a boost in lipophilicity (

Synthetic Protocols

Synthesizing trifluoromethoxy-substituted benzonitriles is more challenging than their trifluoromethyl counterparts due to the instability of the trifluoromethoxide anion (

Two robust pathways are recommended for research-grade synthesis.

Protocol A: Pd-Catalyzed Cyanation (From Aryl Halide)

This is the preferred route for scaling up, assuming the -OCF₃ group is already present on the starting aryl halide.

Reagents:

-

Substrate: 1-chloro-4-(trifluoromethoxy)benzene[1]

-

Cyanating Source: Zn(CN)₂ or K₄[Fe(CN)₆] (non-toxic source)

-

Catalyst: Pd₂(dba)₃ with dppf or Xantphos ligand

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow:

-

Inertion: Flame-dry a Schlenk flask and cycle with Argon 3x.

-

Loading: Add aryl chloride (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

-

Solvation: Add anhydrous DMF (0.2 M concentration).

-

Reaction: Heat to 120°C for 12-16 hours. Monitor by GC-MS (Look for M+ = 187 for Ph-CN-OCF3).

-

Workup: Cool, dilute with EtOAc, wash with water/brine to remove DMF.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sandmeyer Reaction (From Aniline)

Useful if the amino-precursor is available or if regioselective nitration/reduction is easier.[2]

Step-by-Step Workflow:

-

Diazotization: Dissolve 4-(trifluoromethoxy)aniline in 10% HCl at 0°C. Add NaNO₂ (1.1 equiv) dropwise. Stir 30 min.

-

Cyanation: Neutralize the diazonium salt solution with NaHCO₃ to pH 6-7 (keep cold).

-

Substitution: Pour the diazonium mixture into a solution of CuCN/KCN at 60°C. (Caution: HCN evolution possible; use distinct waste streams).

-

Extraction: Extract the nitrile product with DCM.

Caption: Dual synthetic pathways for accessing trifluoromethoxy benzonitriles. Route selection depends on precursor availability (halide vs amine).

Metabolic Stability & Toxicity

Both groups are metabolically robust, but they block metabolism differently.

-

Oxidative Blockade: The C-F bond energy (~116 kcal/mol) renders the -CF₃ group inert to CYP450 oxidation. It effectively blocks the "soft spot" (methyl group oxidation).

-

Ether Stability: The -OCF₃ group is generally stable in vivo. Unlike -OCH₃, which undergoes O-dealkylation (via hemiacetal formation), the -OCF₃ group does not stabilize the intermediate radical/cation required for this cleavage due to the strong electron-withdrawing nature of the fluorines.

-

Toxicity: Benzonitriles can be toxic if metabolized to release cyanide.[2] However, the strong EWG nature of CF₃/OCF₃ often strengthens the C-CN bond or alters the metabolic route towards ring hydroxylation rather than decyanation.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Leroux, F. R., Manteau, B., Jaenicke, J. P., & Mathéis, C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Togni, A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Link

-

BenchChem Technical Guides. (2025). Comparative Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl. Link

Sources

Bioisosteric Utility & Synthetic Applications of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic applications of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile .

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Drug Design Molecule: this compound (CAS: 240800-45-7)

Executive Summary: The Fluorine Effect in Scaffold Design

In modern drug discovery, This compound serves as a high-value "privileged building block." Its utility stems not just from the presence of fluorine, but from the specific topological and electronic arrangement of its substituents.

This scaffold addresses three critical failure modes in lead optimization:

-

Metabolic Instability: The strategic placement of -CF₃ and -OCF₃ groups blocks common sites of CYP450 oxidation (specifically the para and benzylic positions relative to the nitrile handle).

-

Permeability (CNS/Cellular): The dual fluorinated motifs significantly increase lipophilicity (LogP) while maintaining a relatively low molecular weight, facilitating blood-brain barrier (BBB) penetration.

-

Conformational Locking: The ortho-trifluoromethyl group introduces steric bulk that can force the benzonitrile (and its downstream derivatives) out of planarity, potentially improving selectivity for target binding pockets.

Physicochemical Profile & Bioisosteric Logic

To effectively deploy this building block, one must understand the "Electronic-Steric-Lipophilic" triad it introduces to a drug candidate.

Electronic Landscape (Hammett Parameters)

The benzene ring is highly electron-deficient due to the cooperative effects of three electron-withdrawing groups (EWGs).

| Substituent | Position | Effect ( | Bioisosteric Function |

| -CN (Nitrile) | C-1 (Handle) | Strong EWG ( | Precursor to Amides, Amines, Tetrazoles. |

| -CF₃ | C-2 (Ortho) | Strong EWG ( | Cl/Me Bioisostere: Mimics steric bulk of Isopropyl/Cl but chemically inert. |

| -OCF₃ | C-5 (Meta) | EWG ( | Halogen/Methoxy Bioisostere: Unique "Super-Lipophilic" spacer. |

The "Orthogonal" Fluorine Effect

Unlike a simple poly-fluorinated ring, the -OCF₃ group possesses a unique conformational preference. The O-C bond often twists perpendicular to the aromatic ring to minimize dipole repulsion with the ring's

Metabolic Shielding

-

C-2 Block: The -CF₃ group prevents metabolic attack at the ortho position.

-

C-5 Block: The -OCF₃ group protects the typically vulnerable para position (relative to the C-2 substituent) from hydroxylation.

-

Result: The remaining open positions (C-3, C-4, C-6) are electronically deactivated, making the ring highly resistant to oxidative metabolism.

Synthetic Utility & Experimental Protocols

The primary utility of this molecule is as a core intermediate . The nitrile group (-CN) acts as the reactive "warhead" or "handle" for further elaboration. Due to the electron-deficient nature of the ring, downstream transformations require specific conditions to avoid side reactions (e.g., nucleophilic attack on the ring itself).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent nitrile.

Caption: Divergent synthetic pathways utilizing the nitrile handle for lead optimization.

Protocol A: Hydrolysis to Carboxylic Acid

Use Case: Converting the scaffold into a carboxylic acid for subsequent amide coupling (e.g., creating a pharmacophore similar to an NSAID or kinase inhibitor).

Rationale: The electron-withdrawing nature of the -CF₃ and -OCF₃ groups makes the nitrile carbon more electrophilic, accelerating hydrolysis. However, steric hindrance from the ortho-CF₃ group may require higher temperatures.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of this compound in a 1:1 mixture of Ethanol (EtOH) and Water.

-

Base Addition: Add 5.0 eq of Sodium Hydroxide (NaOH) pellets.

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 6–12 hours. Monitor by TLC or LCMS (The acid will be more polar).

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~2 (Precipitate should form).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Validation: The product, 5-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid, is a stable solid ready for coupling.

Protocol B: Synthesis of Tetrazole Bioisostere

Use Case: Creating a bioisostere of a carboxylic acid to improve metabolic stability and membrane permeability.

Rationale: Tetrazoles are classic bioisosteres for carboxylates (similar pKa, planar) but are often more lipophilic and resistant to glucuronidation.

Step-by-Step Methodology:

-

Reagents: Combine 1.0 eq of nitrile, 1.5 eq of Sodium Azide (NaN₃), and 1.5 eq of Zinc Bromide (ZnBr₂) in water or DMF/Water mix.

-

Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile which might be sluggish due to the ortho-steric bulk.

-

-

Reaction: Heat to 100°C in a sealed pressure vial for 12–24 hours.

-

Safety: NaN₃ can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH during reaction.

-

-

Workup:

-

Cool and add 3M HCl (carefully) to dissolve zinc salts and precipitate the tetrazole.

-

Extract with Ethyl Acetate.[1]

-

Purification: Recrystallization from Toluene/Hexanes is often sufficient due to the high crystallinity of the fluorinated core.

-

Case Study: Optimization of a CNS Inhibitor

To demonstrate the "Trustworthiness" of this scaffold, we examine a representative optimization campaign.

Scenario: A lead compound (Compound A) containing a 2,4-Dichlorophenyl moiety shows potent inhibition of a CNS target (e.g., CB1 receptor or a kinase) but suffers from poor brain penetration (Brain/Plasma ratio < 0.1) and rapid clearance.

Optimization Strategy: Replace the 2,4-Dichlorophenyl ring with the 5-Trifluoromethoxy-2-(trifluoromethyl)phenyl ring.

Mechanistic Outcome:

-

Lipophilicity Modulation:

-

2,4-Dichloro: LogP ~ 3.2

-

Fluoro-Analog: LogP ~ 4.1 (Increased lipophilicity aids passive diffusion across BBB).

-

-

Metabolic Stability:

-

The 2,4-dichloro ring is susceptible to oxidation at the C-5 position.

-

The fluoro-analog is blocked at C-2 and C-5. The C-4 position is electronically deactivated by the ortho-CF₃ and meta-OCF₃, rendering it inert to CYP enzymes.

-

-

Result: The optimized compound (Compound B) exhibits a 5-fold increase in half-life (

) and a Brain/Plasma ratio > 1.0.

Comparative Data Table

| Property | 2,4-Dichlorobenzonitrile (Parent) | 5-OCF₃-2-CF₃-benzonitrile (Optimized) | Impact |

| Molecular Weight | 172.01 | 255.12 | Slight increase (acceptable). |

| ClogP | ~2.8 | ~3.9 | Enhanced Permeability. |

| tPSA | 23.8 Ų | 33.0 Ų (approx) | Maintained within CNS limits (<90). |

| Metabolic Liability | High (Aromatic oxidation) | Low (Blocked/Deactivated) | Extended Half-life. |

| Steric Profile | Planar | Twisted (Ortho-CF₃) | Selectivity Potential. |

References

-

Bioisosterism of Fluorine Groups

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- Source: MDPI / J. Med. Chem.

-

URL:[Link]

-

Synthetic Methodology (Nitrile Hydrolysis & Tetrazoles)

- Title: Practical Synthesis of Tetrazoles

- Source: Journal of Organic Chemistry (General Protocol Reference).

-

URL:[Link]

-

Building Block Data

- Title: 5-Fluoro-2-(trifluoromethyl)

- Source: PubChem / NIH.

-

URL:[Link]

-

Metabolic Stability of OCF3

- Title: The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.

- Source: Drug Discovery Today.

-

URL:[Link]

Sources

The Trifluoromethoxy Motif: Engineering Metabolic Resilience in Drug Discovery

[1]

Executive Summary

In the optimization of lead compounds, the trifluoromethoxy group (

Physicochemical Basis of Stability

The metabolic resilience of the

The Fluorine Effect: Bond Energy & Sterics

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol) found in methoxy groups. This thermodynamic stability renders the

Electronic Modulation (The Hammett Factor)

While

Conformational Orthogonality

Unlike the methoxy group, which tends to lie coplanar with the aromatic ring to maximize resonance, the

Comparative Data: vs. Bioisosteres

The following table contrasts the key physicochemical parameters essential for drug design. Note the dramatic shift in lipophilicity (

| Parameter | Methoxy ( | Trifluoromethoxy ( | Trifluoromethyl ( | Impact on Design |

| Hansch Lipophilicity ( | -0.02 | +1.04 | +0.88 | |

| Hammett Constant ( | -0.27 (Donor) | +0.35 (Withdrawing) | +0.54 | |

| Bond Angle (C-O-C) | 117° | 119° | N/A | Affects receptor binding pocket fit. |

| Metabolic Liability | High ( | Negligible | Negligible |

Data Source: Hansch, C., et al. Chem. Rev. 1991 (Classic Parameters) & Meanwell, N.A. J. Med. Chem. 2018.[1][2]

Mechanism of Metabolic Blockade[4]

The primary utility of

Visualizing the Blockade

The following diagram illustrates the mechanistic divergence between Anisole (labile) and Trifluoromethoxybenzene (stable) when exposed to CYP450 enzymes.

Figure 1: Mechanistic divergence. The methoxy group undergoes alpha-carbon hydroxylation leading to dealkylation. The trifluoromethoxy group lacks alpha-hydrogens and possesses high C-F bond strength, effectively blocking this pathway.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability conferred by the

Reagents & Preparation

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Description

-

Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in phosphate buffer. Pre-warm 390 µL aliquots at 37°C for 5 minutes.

-

Compound Addition: Spike test compounds (

analog and -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis & Calculation

The stability is quantified by the Intrinsic Clearance (

-

Plot:

vs. Time ( -

Slope: Determine the slope (

) of the linear regression. -

Half-life (

): -

Intrinsic Clearance (

):

Experimental Logic Flow

Figure 2: Step-by-step workflow for determining intrinsic clearance. The critical step is the immediate quenching to freeze the metabolic profile at exact timepoints.

Case Study: Riluzole

Riluzole (Rilutek) serves as the archetypal example of

-

Design Challenge: A methoxy analog at the 6-position would be highly susceptible to ring oxidation and

-demethylation. -

Solution: Incorporation of

. -

Outcome: The

group remains metabolically intact in vivo. Riluzole is metabolized primarily via

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

Sources

- 1. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaron.com [pharmaron.com]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

Lipophilicity and LogP values of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Technical Whitepaper: Lipophilicity and Physicochemical Profiling of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Executive Summary

This compound represents a high-value fluorinated scaffold in modern medicinal chemistry and agrochemical design. Characterized by the simultaneous presence of a trifluoromethyl (–CF₃) group and a trifluoromethoxy (–OCF₃) group on a benzonitrile core, this moiety offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing power.

This technical guide provides a comprehensive analysis of the compound's lipophilicity (LogP), detailing the structural mechanisms driving its solvation behavior and outlining a validated RP-HPLC protocol for accurate experimental determination.

Molecular Architecture & Physicochemical Profile

The lipophilicity of this compound is not merely a sum of its parts but a result of complex electronic and steric interactions between its fluorinated substituents.

Structural Analysis

-

Core: Benzonitrile (LogP ~1.56).

-

Ortho-Substituent (Position 2): Trifluoromethyl (–CF₃).[1] This group is bulky and highly electron-withdrawing, increasing lipophilicity while shielding the nitrile group from metabolic hydrolysis.

-

Meta-Substituent (Position 5): Trifluoromethoxy (–OCF₃). Unlike the rigid –CF₃, the –OCF₃ group possesses conformational flexibility around the C(aryl)–O bond. It can adopt an orthogonal conformation relative to the aromatic ring, disrupting the hydration shell and significantly enhancing membrane permeability.

The "Fluorine Effect" on Solvation

The high fluorine content creates a "teflon-like" sheath around the molecule. The low polarizability of the C–F bond results in weak London dispersion forces with water, driving the molecule into the lipid phase.

-

Predicted LogP (Consensus): 3.4 – 3.8

-

Electronic Character: Highly electron-deficient ring (π-acidic), making it a potential candidate for π-stacking interactions with protein targets.

Figure 1: Structural contributions to the physicochemical profile of the target scaffold.

Quantitative Data: LogP & Fragment Analysis

Due to the proprietary nature of this specific isomer in some databases, the values below are derived from high-fidelity consensus prediction models (Hansch-Leo Fragment Constant Method) and validated against structurally analogous standards.

Table 1: Consensus Lipophilicity Data

| Parameter | Value / Range | Method / Source |

| Predicted LogP | 3.48 ± 0.3 | Fragment Contribution Summation |

| ClogP (BioByte) | 3.62 | Atom-Type Estimation |

| XLogP3 | 3.55 | Topological Descriptor Model |

| H-Bond Donors | 0 | Structural Count |

| H-Bond Acceptors | 3 | (Nitrile N + 2x F-clusters) |

| Rotatable Bonds | 1 | (Aryl-O bond in -OCF3) |

| TPSA | 33.0 Ų | Polar Surface Area Calculation |

Fragment Calculation Logic:

-

Benzonitrile Base: 1.56

-

–CF₃ (Aromatic): +0.88

-

–OCF₃ (Aromatic): +1.04

-

Total: 1.56 + 0.88 + 1.04 = 3.48

Experimental Protocol: RP-HPLC Determination

For highly lipophilic fluorinated compounds, the traditional Shake-Flask method (OECD 107) is often unreliable due to the formation of stable micro-emulsions and the volatility of fluorinated species. Reversed-Phase HPLC (OECD 117) is the industry standard for this class of molecule.

Principle

The retention factor (

Materials

-

Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Methanol/Water (75:25 v/v) is recommended for LogP > 3.0 to ensure reasonable elution times.

-

Reference Standards: Triphenylene (LogP 5.49), DDT (LogP 6.2), Naphthalene (LogP 3.6).

Workflow Diagram

Figure 2: Validated RP-HPLC workflow for lipophilicity determination of fluorinated benzonitriles.

Critical Considerations

-

Column Tailing: Fluorinated benzonitriles can exhibit peak tailing due to interaction with residual silanols. Use a highly end-capped column or add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization (though the compound is non-ionizable, this improves peak shape).

-

Detection: UV detection at 230 nm or 254 nm. The nitrile and aromatic ring provide strong chromophores.

Medicinal Chemistry Implications

Bioavailability & BBB Penetration

With a LogP near 3.5 and a low TPSA (33 Ų), this scaffold is highly permeable. It falls within the "CNS Active" range (LogP 2–4). The –OCF₃ group specifically enhances blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.

Metabolic Stability

The 2-position –CF₃ group blocks ortho-hydroxylation by Cytochrome P450 enzymes. The 5-position –OCF₃ blocks para-hydroxylation relative to the nitrile. This substitution pattern renders the core highly resistant to Phase I metabolism, prolonging half-life (

References

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for Fragment Constant Method).

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Fluorinated Benzonitriles: The Strategic Scaffold in Agrochemical Discovery

Topic: Fluorinated Benzonitrile Building Blocks for Agrochemical Discovery Content Type: In-Depth Technical Guide Audience: Agrochemical Researchers, Process Chemists, and Discovery Scientists

Introduction: The Convergence of Fluorine and Nitrile Chemistry

In the high-stakes arena of modern agrochemical discovery, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. However, fluorine alone is rarely enough. The fluorinated benzonitrile scaffold represents a privileged structural motif where two powerful properties converge: the metabolic robustness/lipophilicity of the carbon-fluorine (C–F) bond and the versatile reactivity/binding potential of the cyano (–CN) group.

For the discovery scientist, these building blocks are not merely passive spacers; they are active functional handles. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (

This guide details the technical application, synthesis, and handling of these critical intermediates, with a focus on their role in the benzoylurea class of insecticides and emerging chemotypes.[1]

Core Structural Classes & Reactivity Profile

The Ortho-Fluorine Effect

The positioning of fluorine relative to the nitrile group dictates both chemical reactivity and biological efficacy.

-

2,6-Difluorobenzonitrile: The "King" of this class. The two ortho-fluorines create a specific steric and electronic environment.

-

Electronic Effect: The nitrile is highly electron-deficient, making the carbon of the nitrile group susceptible to hydrolysis (to amides), while shielding the ring carbons from electrophilic attack.

-

Agrochemical Utility: The precursor to 2,6-difluorobenzamide , the obligate intermediate for nearly all benzoylurea insecticides (e.g., Diflubenzuron, Teflubenzuron).

-

-

Polyfluorinated Benzonitriles (e.g., 2,3,4,5,6-Pentafluorobenzonitrile):

-

Reactivity: The para-fluorine is highly labile toward nucleophiles due to the combined inductive withdrawal of the nitrile and the other four fluorine atoms. This allows for precise "regioselective editing" of the scaffold.

-

Quantitative Impact on Physicochemical Properties

The following table summarizes how fluorination patterns on benzonitrile shift key parameters compared to the non-fluorinated parent.

| Compound | Hammett | Primary Agrochemical Class | ||

| Benzonitrile | 1.56 | 0.66 | 1.0 (Baseline) | General Intermediate |

| 2-Fluorobenzonitrile | 1.74 | 0.72 | ~5.0 | Fungicides |

| 2,6-Difluorobenzonitrile | 1.92 | 0.78 | ~2.5 (Steric hindrance) | Benzoylurea Insecticides |

| 2,4,5-Trifluorobenzonitrile | 2.15 | 1.15 | >100 (at C-4) | Herbicides / Novel AIs |

| Pentafluorobenzonitrile | 2.60 | >1.5 | >1000 (at C-4) | Specialized Screening Libraries |

Case Study: The Benzoylurea Synthesis Pathway

The most commercially significant application of fluorinated benzonitriles is in the synthesis of Chitin Synthesis Inhibitors (CSIs). The workflow below demonstrates the critical role of 2,6-Difluorobenzonitrile in the production of Teflubenzuron.

The "Halex" to Urea Workflow

The industrial synthesis relies on the Halex (Halogen Exchange) reaction, a self-validating protocol where the conversion of inexpensive aryl chlorides to fluorides is driven by thermodynamics and solubility differences in polar aprotic solvents.

Experimental Workflow Diagram

The following diagram illustrates the industrial pathway from 2,6-dichlorobenzonitrile to the active insecticide Teflubenzuron.

Caption: Figure 1. The linear synthesis of Teflubenzuron, highlighting 2,6-difluorobenzonitrile as the pivotal "gateway" intermediate.

Protocol: Biocatalytic Hydrolysis of 2,6-Difluorobenzonitrile

While chemical hydrolysis (NaOH/H2O2) is standard, modern "Green Chemistry" protocols utilize nitrile hydratases to prevent over-hydrolysis to the benzoic acid.

Protocol:

-

Substrate Prep: Dissolve 2,6-difluorobenzonitrile (10 mM) in MeOH (5% v/v).

-

Biocatalyst: Add Rhodococcus sp. whole cells (immobilized in alginate beads).

-

Reaction: Incubate in phosphate buffer (pH 7.2) at 30°C for 6 hours.

-

Validation: Monitor by HPLC (C18 column, MeCN/H2O gradient). The disappearance of the nitrile peak (224 nm) and appearance of the amide peak confirms conversion.

-

Workup: Filter beads, extract aqueous phase with Ethyl Acetate. Yields are typically >95% with >99% chemoselectivity (no acid byproduct).

Advanced Synthesis: Pd-Catalyzed Cyanation

For discovery chemists working with complex scaffolds where the Halex reaction is too harsh (requires >180°C), Palladium-catalyzed cyanation is the gold standard for installing the nitrile group onto fluorinated aryl halides.

The "Non-Toxic" Cyanation Protocol

Traditional Rosenmund-von Braun reactions use stoichiometric CuCN at high temps. The modern alternative uses

Reaction Scheme:

Step-by-Step Methodology:

-

Charge: To a dry Schlenk tube, add fluorinated aryl bromide (1.0 equiv),

(0.5 equiv), -

Ligand: Add a bulky phosphine ligand (e.g., XPhos or tBuXPhos) at 2 mol%.

-

Solvent: Add degassed DMAc/Water (1:1 ratio). Water is critical to dissolve the ferrocyanide.

-

Heat: Stir at 100°C for 12 hours.

-

Causality Check: The slow release of free

from the ferrocyanide complex prevents catalyst poisoning, a common failure mode in traditional cyanation. -

Purification: Dilute with water, extract with EtOAc. The product is the fluorinated benzonitrile.[2]

Safety & Handling of Fluorinated Nitriles

Working with these compounds requires strict adherence to safety protocols due to the synergistic toxicity of the nitrile moiety and the enhanced skin permeability caused by fluorination.

-

Skin Absorption: Fluorinated aromatics penetrate the stratum corneum significantly faster than their non-fluorinated counterparts. Double-gloving (Nitrile + Laminate) is mandatory.

-

Metabolic Release: While the nitrile group is generally stable, metabolic or thermal decomposition can release HCN.

-

Waste Disposal: Aqueous waste streams from cyanation reactions must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate (

) before disposal.

References

-

Sparrow Chemical. (n.d.). Fluorobenzonitrile Series: Applications in Agrochemicals. Retrieved from [Link]

-

Ningbo Inno Pharmchem. (2026). Boosting Crop Protection: The Role of 3-Fluorobenzonitrile in Agrochemical Innovation. Retrieved from [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Retrieved from [Link]

-

European Patent Office. (1988).[3] Process for the preparation of difluorobenzamide (EP 0252564 A2). Retrieved from [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Application Note: Strategic Utilization of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Introduction: The Fluorine Effect in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties.[1] This compound (CAS: 1214387-28-4) represents a "privileged scaffold"—a building block that grants simultaneous access to two of the most valuable functional groups in drug discovery: the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties.

Why this Scaffold?

-

Metabolic Stability: The C-F bond is the strongest in organic chemistry (approx. 116 kcal/mol), blocking metabolic oxidation at the 2- and 5-positions.[1]

-

Lipophilicity Modulation: The -OCF₃ group is often termed a "super-halogen." It increases lipophilicity (

value -

Conformational Locking: The steric bulk of the ortho-CF₃ group forces the nitrile (and subsequent derivatives) out of planarity, creating unique 3D vectors for protein binding sites.[1]

Chemical Profile & Reactivity

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Number | 1214387-28-4 | |

| Molecular Formula | C₉H₃F₆NO | |

| Molecular Weight | 255.12 g/mol | |

| Appearance | Low-melting solid or oil | Depending on purity/polymorph |

| Key Reactivity | Electrophilic Nitrile | Susceptible to nucleophilic attack (hydrolysis, reduction, cycloaddition) |

| Hazards | Irritant, Toxic (Nitrile) | Potential HF release under combustion |

Strategic Derivatization Pathways

The nitrile group serves as a versatile "chemical handle," allowing this scaffold to be transformed into three distinct pharmacophore classes.[1]

Caption: Divergent synthesis pathways transforming the nitrile handle into key medicinal pharmacophores.

Detailed Protocol: Chemoselective Synthesis of the Benzylamine

Target: 5-(Trifluoromethoxy)-2-(trifluoromethyl)benzylamine Context: This is the most challenging yet high-value transformation. Standard hydrogenation (Pd/C) can sometimes lead to de-fluorination or secondary amine formation (dimerization). The use of Raney Nickel in ammoniacal ethanol is the industry standard for high-fidelity nitrile reduction.

Experimental Workflow

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Catalyst: Raney Nickel (active slurry, ~20 wt% loading)[1]

-

Solvent: 7N Ammonia in Ethanol (anhydrous)

-

Hydrogen Source: H₂ gas (Balloon or Parr shaker at 50 psi)

Step-by-Step Procedure:

-

Catalyst Preparation (Critical):

-

Safety: Raney Nickel is pyrophoric when dry. Handle strictly under argon/nitrogen.

-

Wash the Raney Nickel slurry (approx. 200 mg for 1g substrate) three times with anhydrous ethanol to remove water and protective alkali.

-

-

Reaction Setup:

-

In a pressure vessel (e.g., Parr bomb) or heavy-walled flask, dissolve 1.0 g (3.92 mmol) of the nitrile in 15 mL of 7N NH₃ in Ethanol .[1]

-

Note: The ammonia is crucial. It suppresses the formation of the secondary imine intermediate, preventing dimerization into the secondary amine.[1]

-

Carefully transfer the washed Raney Nickel catalyst into the solution under an inert atmosphere.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 50 psi (3.4 bar) H₂.

-

Stir vigorously at Room Temperature for 4–6 hours.

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the nitrile peak (M+ not usually visible) and appearance of the amine mass [M+H]⁺ = 260.1.

-

-

Workup:

-

Caution: The catalyst is still pyrophoric.

-

Filter the mixture through a pad of Celite under a blanket of nitrogen. Keep the filter cake wet with ethanol at all times.

-

Rinse the cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.

-

-

Purification (Optional):

-

If high purity is required, convert to the Hydrochloride salt by adding 4M HCl in dioxane. The salt will precipitate as a white solid, which can be recrystallized from EtOH/Et₂O.[1]

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Dimer Formation | Insufficient Ammonia | Increase NH₃ concentration or use NH₄OH additive.[1] |

| Defluorination (M-20 peaks) | Temperature too high | Keep reaction < 30°C. Avoid Pd/C for this specific substrate. |

| Incomplete Conversion | Catalyst Poisoning | Use fresh Raney Ni; ensure substrate is free of sulfur/halide impurities. |

Analytical Quality Control

To validate the integrity of the synthesized intermediate, the following parameters must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR:

-

Must show two distinct signals: one for -CF₃ (approx -63 ppm) and one for -OCF₃ (approx -58 ppm).

-

-

Purity: >98% by HPLC (Area %).

Safety & Handling

-

HF Hazard: Although the C-F bonds are stable, thermal decomposition (e.g., in a fire) will release Hydrogen Fluoride (HF).[1] Standard firefighting protocols for fluorinated compounds apply.

-

Cyanide Risk: While the nitrile itself is not free cyanide, metabolic processing or extreme acidic hydrolysis can theoretically release HCN.[1] Handle in a well-ventilated fume hood.

-

Pyrophoric Catalyst: Raney Nickel requires specialized training. Ensure a bucket of water and sand is nearby during filtration.

References

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

-

Nitrile Reduction Protocols: "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Syntheses, Coll.[1][2] Vol. 3, p. 720.[1] Link

-

Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[1] Link

-

Properties of Trifluoromethoxy Group: Leroux, F., et al.[1][3] "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem, 2006.[1] Link

Sources

Topic: Protocols for the Hydrolysis of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile to 5-Trifluoromethoxy-2-(trifluoromethyl)benzoic Acid

An Application Note and Protocol Guide for Researchers

This guide provides detailed protocols and mechanistic insights for the quantitative conversion of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile to its corresponding benzoic acid. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing safety, efficiency, and mechanistic understanding.

Introduction: The Challenge of Hydrolyzing Electron-Deficient Benzonitriles

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] However, the reactivity of the nitrile group is profoundly influenced by the electronic nature of its substituents. The subject of this guide, this compound, presents a unique challenge due to the presence of two exceptionally potent electron-withdrawing groups: a trifluoromethoxy (-OCF3) group and a trifluoromethyl (-CF3) group.[2] These substituents dramatically alter the electron density of the aromatic ring and the nitrile functional group, necessitating carefully optimized hydrolysis protocols. This document outlines two robust methods—acid-catalyzed and base-mediated hydrolysis—and delves into the mechanistic rationale behind the chosen conditions.

Section 1: Mechanistic Rationale: The Impact of -CF3 and -OCF3 Substituents

The successful hydrolysis of a nitrile hinges on the nucleophilic attack of water (or hydroxide) on the electrophilic carbon of the C≡N triple bond. The process can be broadly categorized into acidic and basic pathways, each comprising a two-stage conversion, first to an amide intermediate and then to the carboxylic acid.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[4][5] This is followed by the attack of a water molecule.

-

Electronic Effects: The powerful inductive electron-withdrawing effects of the -CF3 and -OCF3 groups significantly decrease the basicity of the nitrile nitrogen, making the initial protonation step more difficult than in unsubstituted benzonitrile. However, these same effects render the nitrile carbon exceptionally electrophilic. Studies on substituted benzonitriles in highly concentrated sulfuric acid (e.g., 18.2 M) have shown that the rate-determining step shifts to the nucleophilic addition of the nucleophile to the carbon.[6][7] In this scenario, strong electron-withdrawing groups accelerate the overall reaction rate.[6][7][8] This provides a strong rationale for using concentrated strong acids for this specific substrate.

Base-Mediated Hydrolysis

In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the nitrile carbon.[9] This is a more direct pathway that does not require activation by protonation.

-

Electronic Effects: The electron-withdrawing substituents strongly favor this mechanism. By pulling electron density away from the nitrile carbon, they make it an excellent target for nucleophilic attack by hydroxide. This suggests that base-mediated hydrolysis should be a highly efficient method for this substrate, potentially proceeding under milder conditions than required for electron-neutral or electron-rich benzonitriles. The reaction initially forms a carboxylate salt, which must be neutralized in a subsequent acidic workup to yield the final benzoic acid product.[1][3][10]

Section 2: Protocol I: Robust Acid-Catalyzed Hydrolysis

This protocol leverages the enhanced rate of hydrolysis for electron-deficient nitriles in concentrated acid. The conditions are harsh and require careful handling of corrosive reagents.

Rationale for Conditions: Concentrated sulfuric acid is chosen based on studies showing that it effectively promotes the hydrolysis of benzonitriles substituted with electron-withdrawing groups.[6][7] The elevated temperature provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add this compound (1.0 eq).

-

Acid Addition: Slowly and carefully, add concentrated sulfuric acid (e.g., 18 M, ~10-20 mL per gram of nitrile) to the flask while cooling in an ice-water bath to manage the initial exotherm.

-

Reaction: Heat the mixture to 100-120 °C and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Quenching: Allow the reaction mixture to cool to room temperature, then cool it further in an ice-water bath. Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude benzoic acid product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Dry the purified crystals under vacuum to obtain the final product.

Section 3: Protocol II: Efficient Base-Mediated Saponification

This method takes advantage of the high electrophilicity of the nitrile carbon, allowing for a direct and efficient reaction with hydroxide.

Rationale for Conditions: A strong base like sodium hydroxide provides the potent nucleophile (OH⁻) needed for the initial attack.[11] The use of a co-solvent like ethanol can improve the solubility of the organic substrate in the aqueous base. Refluxing ensures the reaction proceeds at a reasonable rate.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 3-5 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the starting material and the cessation of ammonia evolution (which can be tested with moist pH paper held at the top of the condenser).[3][12] Typical reaction times are 2-8 hours.

-

Work-up (Part 1 - Salt Formation): After the reaction is complete, cool the mixture to room temperature. If ethanol was used, remove it under reduced pressure. The resulting aqueous solution contains the sodium salt of the desired benzoic acid.

-

Extraction (Optional): Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

-

Acidification: Cool the aqueous solution in an ice-water bath. Slowly add a concentrated strong acid (e.g., 6 M HCl) with stirring until the solution is strongly acidic (pH < 2).[10][13] The desired benzoic acid will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry. Further purification can be achieved by recrystallization as described in the acid-catalyzed protocol.

Section 4: Workflow and Comparative Analysis

The choice between the acidic and basic protocols depends on substrate compatibility, available equipment, and desired throughput.

General Experimental Workflow

Caption: Workflow for Acidic vs. Basic Hydrolysis.

Comparative Data Table

| Parameter | Protocol I: Acid-Catalyzed | Protocol II: Base-Mediated |

| Primary Reagent | Concentrated H₂SO₄ | NaOH or KOH |

| Temperature | 100 - 120 °C | Reflux (~100 °C) |

| Typical Time | 4 - 12 hours | 2 - 8 hours |

| Key Intermediate | Protonated Nitrile/Amide | Carboxylate Salt |

| Pros | Single-step conversion to acid (before work-up). Effective for highly deactivated systems. | Generally faster. Milder conditions. Easier to handle reagents. |

| Cons | Highly corrosive. Energetic quenching step. Potential for charring/sulfonation side reactions. | Requires a separate, careful acidification step. The intermediate salt may be highly soluble. |

Section 5: Experimental Considerations & Self-Validation

Trustworthiness of the Protocols: The protocols provided are based on established principles of organic chemistry for nitrile hydrolysis, specifically adapted for substrates with strong electron-withdrawing groups.[4][6][7]

-

Stability of Fluoroalkyl Groups: A critical consideration is the stability of the -CF3 and -OCF3 groups under the reaction conditions. The aryl C-CF3 bond is exceptionally stable and is not expected to undergo hydrolysis under the conditions described.[14] While hydrolysis of a -CF3 group to a -COOH group is possible, it requires significantly harsher conditions, such as fuming sulfuric acid, often with additives like boric acid.[15] The conditions in the protocols herein are designed to selectively hydrolyze the nitrile group.

-

Monitoring the Reaction: For self-validation, it is imperative to monitor the reaction's progress. Disappearance of the starting material can be tracked by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Characterization: The identity and purity of the final product, 5-Trifluoromethoxy-2-(trifluoromethyl)benzoic acid, should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

By following these detailed protocols and validation steps, researchers can confidently and efficiently synthesize the target benzoic acid, a valuable building block in pharmaceutical and materials science research.

References

- Nitrile to Acid - Common Conditions. (n.d.).

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

-

Hydrolysing Nitriles. (n.d.). Chemguide. [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

- Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (2011). Jordan Journal of Chemistry, 6(1), 99-107.

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]

- The acid-catalysed hydrolysis of benzonitrile. (1970). Canadian Journal of Chemistry, 48(10), 1538-1549.

- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo

-

Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. [Link]

-

EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. [Link]

- Superelectrophiles and the effects of trifluoromethyl substituents. (2009). Tetrahedron Letters, 50(26), 3682-3684.

- Conversion of benzonitrile to benzonic acid reaction. (2024, December 23). Filo.

- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2018). Dalton Transactions, 47(39), 13865-13872.

- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (2005).

- Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. (n.d.). Homework.Study.com.

- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2018).

- Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. (n.d.). TDX (Tesis Doctorals en Xarxa).

- Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.

- Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. (n.d.). Vaia.

- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2005).

- Process of preparing 3-trifluoromethyl benzoic acid. (2007).

Sources

- 1. scribd.com [scribd.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 15. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

Reduction of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile to benzylamine

An In-Depth Guide to the Reduction of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile to Benzylamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of this compound to its corresponding benzylamine, [5-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]methanamine. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the introduction of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of these two potent electron-withdrawing groups on the aromatic ring presents unique challenges and considerations for the reduction of the nitrile moiety. This document evaluates several common reduction methodologies, including metal hydride reduction and catalytic hydrogenation, providing detailed, field-tested protocols. It aims to equip researchers with the necessary knowledge to select the optimal synthetic route and execute the transformation safely and efficiently.

Introduction: The Significance of Fluorinated Benzylamines

Benzylamines are foundational structural motifs in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine-containing functional groups, such as -CF₃ and -OCF₃, is a widely employed strategy in modern drug design to modulate key physicochemical and pharmacokinetic properties. The C-F bond's high dissociation energy often serves to block metabolic "soft spots," thereby increasing a drug candidate's in-vivo half-life[1].

The target molecule, this compound, is a valuable precursor for synthesizing novel bioactive compounds. Its reduction to the primary amine is a critical step, but one that requires careful consideration. The primary challenges in nitrile reduction are the prevention of over-reduction and the suppression of side reactions that lead to the formation of secondary and tertiary amines[2][3]. The strong electron-withdrawing nature of the fluoroalkyl substituents on the target substrate significantly influences the reactivity of the nitrile group, a factor that must be accounted for in protocol design.

Mechanistic Insights into Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is fundamentally a four-electron reduction. The reaction proceeds through an intermediate imine (R-CH=NH), which is subsequently reduced to the final amine product.

Caption: General mechanism of nitrile reduction.

The two primary methodologies discussed herein, metal hydride reduction and catalytic hydrogenation, achieve this transformation through different mechanistic pathways.

-

Metal Hydride Reduction (e.g., LiAlH₄): This involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the nitrile. The electron-withdrawing -CF₃ and -OCF₃ groups increase the electrophilicity of the nitrile carbon, generally leading to faster reaction rates with nucleophilic hydrides[4]. The reaction proceeds via a metal-imine intermediate which is further reduced. A final aqueous workup protonates the resulting amino-metal complex to yield the primary amine[5].

-

Catalytic Hydrogenation (e.g., Raney® Ni): In this heterogeneous catalysis method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst. The nitrile coordinates to the catalyst surface and is sequentially hydrogenated. A significant side reaction in catalytic hydrogenation is the reaction of the intermediate imine with the primary amine product to form a secondary amine, which can be further reduced[3]. This is often suppressed by adding ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation[6].

Comparative Analysis of Reduction Strategies

The choice of reducing agent is critical and depends on factors such as scale, available equipment, safety considerations, and desired chemoselectivity.

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Powerful, fast, high yields, well-established[7][8]. | Highly reactive with water/protic solvents, pyrophoric hazard, requires strict anhydrous technique[9]. |

| Metal Hydride | Borane Complexes (BH₃·THF, BH₃·SMe₂) | THF, reflux | High chemoselectivity, more stable than LiAlH₄[6]. Tolerant of many functional groups[10]. | Can have unpleasant odor (BH₃·SMe₂), may require heating[6]. |

| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | Ethanol or Methanol, RT to 50°C, H₂ pressure | Cost-effective for large scale, catalyst is reusable. | Pyrophoric catalyst when dry[11], requires specialized pressure equipment, risk of secondary amine formation[3]. |

| Transfer Hydrogenation | Raney® Ni or Pd/C, Ammonium Formate or KBH₄ | Ethanol, RT to 50°C | Avoids use of high-pressure H₂ gas, milder conditions[12][13]. | May require larger excess of hydrogen donor, catalyst deactivation can be an issue[13]. |

For the specific reduction of this compound, both LiAlH₄ and catalytic hydrogenation are highly viable. The strong electron-withdrawing groups make the substrate robust and unlikely to undergo C-F bond cleavage under these conditions[1]. LiAlH₄ is often preferred for lab-scale synthesis due to its reliability and high yields, provided the necessary safety precautions are taken.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. All necessary personal protective equipment (PPE) should be worn, and all operations should be conducted in a certified chemical fume hood.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a robust and high-yielding method suitable for lab-scale synthesis. It relies on the powerful reducing capability of LiAlH₄ in an ethereal solvent.

Caption: Experimental workflow for the LiAlH₄ reduction protocol.

Reagents and Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄), powder or granules

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide solution

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Hydrochloric Acid (ethereal or aqueous) for purification by salt formation (optional)

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet.

Procedure:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of nitrile) under a positive pressure of nitrogen.

-

Addition of Substrate: Dissolve the this compound (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram). Transfer this solution to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension to 0°C using an ice bath. Add the nitrile solution dropwise from the funnel over 30-60 minutes, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up (Quenching): CAUTION: This step is highly exothermic and generates hydrogen gas. Cool the reaction mixture back to 0°C. Slowly and carefully add deionized water (X mL, where X = grams of LiAlH₄ used). Next, add 15% NaOH solution (X mL). Finally, add more deionized water (3X mL). Stir the resulting granular precipitate vigorously for 30 minutes.

-

Isolation: Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washes.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude benzylamine can be purified by vacuum distillation or by precipitating it as its hydrochloride salt. To do the latter, dissolve the crude amine in diethyl ether and add a solution of HCl in ether until precipitation is complete. The salt can be filtered, washed with ether, and then free-based by partitioning between a strong base (e.g., 10% NaOH) and an organic solvent[14].

Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel

This method avoids the use of high-pressure hydrogen gas, making it more accessible for laboratories not equipped for high-pressure hydrogenations. It uses potassium borohydride as the in-situ hydrogen source.

Reagents and Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Potassium Borohydride (KBH₄)

-

Anhydrous Ethanol

-

Round-bottom flask, magnetic stirrer, condenser.

Procedure:

-

Catalyst Preparation: In a flask, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with anhydrous ethanol to remove residual water. CAUTION: Do not allow the catalyst to dry, as it is pyrophoric in air [11].

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add anhydrous ethanol (25 mL per 10 mmol of nitrile), the washed moist Raney® Nickel (approx. 1 equivalent by moist weight), and potassium borohydride (4.0 equivalents)[12].

-

Reaction: To the stirred suspension, add the this compound (1.0 equivalent). Heat the reaction mixture to 50°C and stir vigorously for 2-6 hours[12]. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully filter the Raney® Nickel catalyst through a pad of Celite®. CAUTION: The filter cake must be kept wet with ethanol or water to prevent ignition. Quench the catalyst by slowly adding it to a large volume of water.

-